Methyl 4-(phenylamino)benzoate
Overview
Description
Methyl 4-(phenylamino)benzoate is an organic compound with the molecular formula C14H13NO2. It is also known as methyl 4-anilinobenzoate. This compound is characterized by a benzoate ester functional group attached to an aniline moiety. It is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(phenylamino)benzoate can be synthesized through several methods. One common method involves the esterification of 4-(phenylamino)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(phenylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines.
Substitution: Nitro, halogen, and sulfonic acid derivatives.
Scientific Research Applications
Methyl 4-(phenylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-(phenylamino)benzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the phenyl group attached to the amino group.
Methyl 4-nitrobenzoate: Contains a nitro group instead of an amino group.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of an amino group.
Uniqueness: Methyl 4-(phenylamino)benzoate is unique due to the presence of both an ester and an aniline moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
4058-18-8 |
---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
methyl 4-anilinobenzoate |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10,15H,1H3 |
InChI Key |
VMJKRVJXYJHTCM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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